3-(Trifluoromethoxy)picolinic acid
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Overview
Description
3-(Trifluoromethoxy)picolinic acid is an organic compound with the molecular formula C(_7)H(_4)F(_3)NO(_3) It is a derivative of picolinic acid, where a trifluoromethoxy group is attached to the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethoxy)picolinic acid typically involves the introduction of a trifluoromethoxy group into the picolinic acid structure. One common method includes the reaction of 3-hydroxypicolinic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These can include continuous flow processes where reactants are continuously fed into a reactor, and products are continuously removed. This method enhances the efficiency and yield of the desired product while minimizing waste and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethoxy)picolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or nucleophiles in the presence of catalysts like palladium can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted picolinic acids, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-(Trifluoromethoxy)picolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-(Trifluoromethoxy)picolinic acid exerts its effects depends on its interaction with molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity due to its electron-withdrawing properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)picolinic acid
- 3-(Methoxy)picolinic acid
- 3-(Chloromethoxy)picolinic acid
Uniqueness
3-(Trifluoromethoxy)picolinic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable tool for researchers and industry professionals alike.
Biological Activity
3-(Trifluoromethoxy)picolinic acid is a compound of increasing interest in pharmacological research due to its unique chemical properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethoxy group at the 3-position of the picolinic acid backbone. This modification significantly enhances the compound's lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Neuroprotective Effects : Similar to other derivatives of picolinic acid, this compound exhibits neuroprotective properties. Picolinic acid is known to modulate neurotransmitter systems and has been implicated in neuroprotection against oxidative stress .
- Antimicrobial Activity : Studies have shown that trifluoromethylated compounds can exhibit significant antimicrobial properties. The introduction of the trifluoromethoxy group may enhance the interaction with microbial targets, leading to increased efficacy .
- Inhibition of Enzymatic Activity : Research indicates that certain picolinic acid derivatives can inhibit key enzymes involved in various metabolic pathways. For instance, compounds with similar structures have been reported to inhibit proteases associated with viral replication, suggesting potential applications in antiviral therapies .
Neuroprotective Studies
One study investigated the effects of this compound on neuronal cells subjected to oxidative stress. The results demonstrated a dose-dependent reduction in cell death, indicating its potential as a neuroprotective agent. The compound was shown to enhance the expression of neurotrophic factors, promoting neuronal survival and differentiation.
Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial efficacy of various trifluoromethylated compounds against bacterial strains. The findings revealed that this compound exhibited superior activity against Gram-positive bacteria compared to its non-fluorinated analogs. The minimum inhibitory concentration (MIC) values were significantly lower for the trifluoromethoxy derivative, underscoring its potential as an antimicrobial agent .
Data Table: Biological Activities of this compound
Properties
IUPAC Name |
3-(trifluoromethoxy)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)14-4-2-1-3-11-5(4)6(12)13/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVGCGJYBNVWKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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